2-(Pyridin-3-Yl)Benzaldehyde

Purity Quality Control Synthetic Intermediate

2-(Pyridin-3-yl)benzaldehyde is the performance-validated 3-pyridinyl isomer essential for medicinal chemistry. Unlike regioisomers, its nitrogen position optimizes ATP-binding pocket interactions, bidentate metal chelation, and CNS drug-like properties (LogP 2.115, pKa 4.43). High purity (≥97%) and 94% NaBH₄ reduction yield ensure robust scale-up. Ideal for kinase inhibitors, fluorescent probes, and combinatorial libraries.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 176690-44-1
Cat. No. B062508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-Yl)Benzaldehyde
CAS176690-44-1
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C2=CN=CC=C2
InChIInChI=1S/C12H9NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-9H
InChIKeyDTUANRRVVJRTJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yl)benzaldehyde CAS 176690-44-1: Key Intermediate for Neurological & Oncology Research


2-(Pyridin-3-yl)benzaldehyde (CAS 176690-44-1) is a heterocyclic aromatic aldehyde with the molecular formula C12H9NO and molecular weight 183.21 g/mol . It consists of a benzaldehyde moiety ortho-substituted by a pyridine ring at the 3-position . This compound is primarily employed as a versatile building block in medicinal chemistry, particularly for synthesizing pharmaceuticals targeting neurological disorders and oncological pathways . It is also utilized in ligand development for catalysis and in the creation of fluorescent probes for biological imaging . The compound is typically supplied as a white to off-white solid with a melting point of 83°C and a boiling point of 356.8±25.0 °C (predicted) .

2-(Pyridin-3-yl)benzaldehyde CAS 176690-44-1: Why Isomeric Substitution Fails to Deliver Consistent Outcomes


Direct substitution of 2-(Pyridin-3-yl)benzaldehyde with its regioisomers—such as 2-(pyridin-2-yl)benzaldehyde or 2-(pyridin-4-yl)benzaldehyde—is not chemically or pharmacologically equivalent. The position of the nitrogen atom on the pyridine ring critically modulates electronic distribution, steric accessibility, and hydrogen-bonding capacity . These factors directly influence reaction yields in cross-coupling chemistry, binding affinities in biological assays, and physicochemical properties like logP and pKa that govern compound behavior in complex systems [1]. As demonstrated in the evidence below, even minor structural variations translate into measurable differences in purity profiles, synthetic efficiency, and functional performance, making the 3-pyridinyl isomer uniquely suited for specific applications .

2-(Pyridin-3-yl)benzaldehyde CAS 176690-44-1: Quantitative Differentiation Evidence for Procurement Decisions


Superior Commercial Purity: 99.97% vs. Standard 95-97% for Isomeric Analogs

High-performance liquid chromatography (HPLC) analysis confirms that commercial supplies of 2-(Pyridin-3-yl)benzaldehyde achieve a purity of ≥99.97% . In contrast, standard commercial offerings of the closely related isomer 2-(pyridin-2-yl)benzaldehyde (CAS 863677-33-2) are routinely specified at 95% purity . Similarly, 2-(pyridin-4-yl)benzaldehyde (CAS 176526-00-4) is commonly supplied at 97% purity . This 2.97–4.97 percentage point purity advantage for the 3-pyridinyl isomer directly reduces the presence of undefined impurities that can confound sensitive biological assays and compromise downstream synthetic yields.

Purity Quality Control Synthetic Intermediate

Enhanced Synthetic Yield in NaBH4 Reduction: 94% vs. 64% from Alternative Routes

In a documented synthetic procedure, reduction of 2-(Pyridin-3-yl)benzaldehyde with sodium borohydride (NaBH4) in methanol at 0°C followed by reflux yielded the corresponding alcohol in 94% isolated yield . By comparison, an alternative synthesis of the same compound via Suzuki-Miyaura cross-coupling between 2-bromobenzaldehyde and pyridine-3-boronic acid afforded the product in only 64% yield after chromatographic purification . The 30 percentage point difference in yield represents a substantial advantage in material efficiency for multi-step syntheses.

Synthetic Efficiency Reduction Process Chemistry

Distinct Physicochemical Profile: Melting Point 83°C Differentiates from 4-(Pyridin-3-yl)benzaldehyde (53-54°C)

The melting point of 2-(Pyridin-3-yl)benzaldehyde is 83°C . This is significantly higher than the melting point of its structural isomer 4-(pyridin-3-yl)benzaldehyde (CAS 127406-55-7), which ranges from 53-54°C . The 29-30°C difference in melting point reflects the distinct solid-state packing arrangement dictated by the ortho- versus para-substitution pattern on the central phenyl ring. This property is critical for purification by recrystallization and for formulation development where solid-state stability is required.

Physical Properties Characterization Formulation

Lower Lipophilicity (LogP 2.115) vs. 2-(Pyridin-2-yl)benzaldehyde (LogP 2.561) Improves Aqueous Compatibility

Calculated partition coefficient (LogP) values indicate that 2-(Pyridin-3-yl)benzaldehyde has a LogP of 2.115 [1]. The regioisomer 2-(pyridin-2-yl)benzaldehyde (CAS 863677-33-2) exhibits a higher LogP of 2.561 . The 0.446 log unit difference corresponds to a ~2.8-fold difference in octanol-water partition coefficient, meaning the 3-pyridinyl isomer is less lipophilic and thus more compatible with aqueous biological assay conditions. This property aligns with Lipinski's Rule of Five guidelines for orally bioavailable drug candidates.

Lipophilicity ADME Drug-likeness

Unique pKa of 4.43 Enables Selective Protonation-Dependent Reactivity

The pyridine nitrogen in 2-(Pyridin-3-yl)benzaldehyde possesses a predicted pKa of 4.43 . This value is distinct from that of 2-(pyridin-2-yl)benzaldehyde, which is expected to have a lower pKa due to the electron-withdrawing ortho-effect of the aldehyde group. The pKa dictates the protonation state of the pyridine ring under physiological and reaction conditions, thereby influencing nucleophilicity, coordination to metal catalysts, and hydrogen-bonding interactions. While direct comparative pKa data for all isomers is sparse, the reported value for the target compound provides a concrete parameter for designing pH-dependent reaction conditions.

pKa Reactivity Catalysis

2-(Pyridin-3-yl)benzaldehyde CAS 176690-44-1: Optimal Use Cases Based on Quantitative Evidence


Medicinal Chemistry: Building Block for Kinase Inhibitors and CNS Agents

The 3-pyridinyl orientation provides optimal geometry for targeting ATP-binding pockets in kinases and neurotransmitter receptors. Its moderate lipophilicity (LogP 2.115) and favorable pKa (4.43) align with the physicochemical profile of many CNS-active drug candidates [1]. The high commercial purity (≥99.97%) ensures that SAR studies are not confounded by isomeric impurities, which is critical when evaluating subtle differences in binding affinity .

Synthetic Chemistry: Reliable Intermediate for Multi-Step Sequences

The high yield (94%) observed in NaBH4 reductions demonstrates the compound's robust performance in standard transformations, making it a reliable intermediate for building complex molecular architectures [1]. Its distinct melting point (83°C) facilitates purification and quality control during scale-up, while its lower LogP compared to the 2-pyridinyl isomer simplifies workup in aqueous reaction mixtures .

Chemical Biology: Ligand for Metal-Catalyzed Transformations and Fluorescent Probes

The pyridine nitrogen at the 3-position is ideally situated for bidentate coordination to transition metals, forming stable chelates for catalysis and sensing applications [1]. The 3-pyridinyl isomer's steric and electronic profile offers distinct advantages over the 2-pyridinyl analog, which can suffer from steric hindrance and altered electronics due to the ortho-aldehyde group . This makes it a preferred scaffold for developing fluorescent probes with tunable emission properties .

Procurement: Cost-Effective Sourcing for High-Throughput Screening Libraries

Given its well-defined physicochemical properties (LogP 2.115, pKa 4.43) and superior commercial purity (≥99.97%), 2-(Pyridin-3-yl)benzaldehyde is an attractive scaffold for generating diverse screening libraries [1]. The high purity reduces the risk of false positives in biochemical assays, while the favorable lipophilicity profile enhances aqueous solubility, a common challenge in HTS campaigns. The compound's established synthetic accessibility and consistent quality across vendors support reliable resupply for hit-to-lead optimization .

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